N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as BMQ, and it is a quinoxaline derivative that has been synthesized using various methods.
Scientific Research Applications
Novel Tricyclic Benzoxazines as 5-HT Receptor Antagonists
Research by Bromidge et al. (2010) in the field of medicinal chemistry led to the development of novel series of fused tricyclic benzoxazines, which are potent 5-HT(1A/B/D) receptor antagonists. This research aimed at discovering faster acting antidepressants/anxiolytics with a reduced side-effect burden (Bromidge et al., 2010).
Antimicrobial Activity of Novel Compounds
Idrees et al. (2020) focused on the synthesis and in vitro antimicrobial screening of novel compounds, which included derivatives related to quinoxaline. These compounds were tested against pathogenic bacteria like S. aureus and E. coli (Idrees et al., 2020).
Pharmacokinetics and Tissue Distribution in Anti-fibrosis Drug Research
A study by Kim et al. (2008) investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, which plays a role in suppressing renal and hepatic fibrosis. The study also looked at its potential anti-metastatic effects on breast cancer models (Kim et al., 2008).
Isoxazolequinoxaline Derivative in Anti-Cancer Drug Research
Abad et al. (2021) synthesized a new isoxazolquinoxalin compound and explored its potential as an anti-cancer drug. The research included detailed structural analysis and docking studies to predict its efficacy (Abad et al., 2021).
Synthesis and Evaluation of Serotonin Type-3 Receptor Antagonists
A series of quinoxalin-2-carboxamides were synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists, as investigated by Mahesh et al. (2011). This work contributes to the development of drugs targeting the 5-HT3 receptor (Mahesh et al., 2011).
Fluorescent Chemosensor for Ag+ Detection
Chen et al. (2016) developed a novel fluorescent chemosensor based on a quinoline benzimidazole scaffold. This chemosensor exhibited a 'turn-on' effect for Ag+ detection, indicating its potential application in environmental monitoring and biochemical sensing (Chen et al., 2016).
properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4/c25-20(16-10-21-14-3-1-2-4-15(14)23-16)22-9-13-8-18(28-24-13)12-5-6-17-19(7-12)27-11-26-17/h1-8,10H,9,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVWIQAVOPKUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.